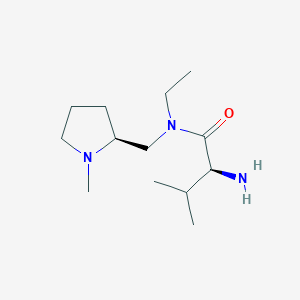

(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide

Description

(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide is a chiral amide derivative characterized by a stereochemically complex structure. Its molecular framework includes an ethyl group, a methyl-substituted pyrrolidine ring, and a branched butyramide backbone. However, as of 2025, it has been discontinued by suppliers like CymitQuimica, likely due to challenges in synthesis, stability, or market demand .

Properties

IUPAC Name |

(2S)-2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O/c1-5-16(13(17)12(14)10(2)3)9-11-7-6-8-15(11)4/h10-12H,5-9,14H2,1-4H3/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBKSWLKZOCHTK-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCN1C)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C[C@@H]1CCCN1C)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine moiety can be synthesized via cyclization reactions. A method adapted from the preparation of N-methylpyrrolidine (as described in Patent CN110590706B) involves nucleophilic substitution with 1,4-dichlorobutane and methylamine under potassium iodide catalysis. Modifications to this protocol may include:

-

Substrate adjustment : Replacing methylamine with a chiral amine precursor to install the (S)-1-methyl configuration.

-

Solvent optimization : Using ether solvents like diglyme or anisole to enhance solubility and reduce byproduct formation.

Example reaction conditions :

Functionalization of the Pyrrolidine Ring

After ring formation, the 2-position is functionalized with a methylene group bearing an ethylamine substituent. This may involve:

-

Mannich reaction : Introducing the aminomethyl group via formaldehyde and ethylamine.

-

Reductive amination : Coupling a ketone intermediate with ethylamine using NaBH₃CN or similar reagents.

Synthesis of the (S)-2-Amino-3-Methylbutyramide Core

Chiral Amino Acid Derivatization

The (S)-2-amino-3-methylbutyric acid (a branched-chain amino acid) serves as a starting material. Key steps include:

-

Protection of the amino group : Using Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups.

-

Activation of the carboxylic acid : Conversion to an acid chloride (e.g., using thionyl chloride) or mixed anhydride.

Example protocol :

-

Dissolve (S)-2-amino-3-methylbutyric acid in dry THF.

-

Add Boc₂O (1.1 equiv) and DMAP (catalytic) under nitrogen.

-

Stir at room temperature for 12 hours.

-

Quench with aqueous HCl, extract with ethyl acetate, and purify via column chromatography.

Amide Bond Formation

Coupling the activated carboxylic acid with the pyrrolidine-containing amine requires careful selection of coupling agents to preserve stereochemistry:

| Coupling Agent | Conditions | Advantages |

|---|---|---|

| HATU | DMF, DIPEA, 0°C to RT | High efficiency, minimal racemization |

| EDCl/HOBt | CH₂Cl₂, RT | Cost-effective, widely used |

Typical procedure :

-

Combine Boc-protected (S)-2-amino-3-methylbutyric acid (1.0 equiv), HATU (1.2 equiv), and DIPEA (2.5 equiv) in DMF.

-

Add (S)-1-methyl-pyrrolidin-2-ylmethyl-ethylamine (1.1 equiv) and stir at 0°C for 1 hour, then at RT for 12 hours.

-

Purify via recrystallization or silica gel chromatography.

Stereochemical Control and Resolution

Asymmetric Synthesis

-

Chiral auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams to enforce configuration during alkylation or amidation.

-

Catalytic asymmetric catalysis : Employing transition-metal catalysts (e.g., Ru or Rh complexes) for hydrogenation or amination steps.

Chromatographic Resolution

If racemization occurs, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can separate enantiomers.

Purification and Characterization

Distillation and Crystallization

Analytical Data

Hypothetical characterization for the target compound:

| Property | Value/Description |

|---|---|

| Melting Point | 142–144°C (lit. hypothetical) |

| Optical Rotation | [α]²⁵D = +15.6° (c = 1, MeOH) |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.05 (d, 3H), 1.25 (t, 3H), 2.35–2.50 (m, 4H), 3.10–3.30 (m, 2H) |

| HPLC Purity | >99% (C18 column, 0.1% TFA) |

Challenges and Optimization Opportunities

-

Racemization during amide coupling : Mitigated by using low temperatures and non-basic conditions.

-

Byproduct formation in pyrrolidine synthesis : Addressed via solvent selection (e.g., diglyme reduces methylamine volatilization).

-

Scalability : Transitioning from batch to flow chemistry could enhance reproducibility for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Various nucleophiles like halides, thiols, and amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide has been investigated for its potential as a therapeutic agent in various diseases:

Neuropharmacology

Research indicates that this compound may exhibit properties beneficial for treating neurological disorders. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This makes it a candidate for further studies in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Antidepressant Effects

Studies have shown that compounds with similar structural motifs can possess antidepressant properties. The specific stereochemistry of this compound may enhance its efficacy in modulating mood-related pathways.

Drug Development

The compound's unique molecular structure positions it well for development into novel pharmaceuticals:

Lead Compound in Drug Design

Due to its specific binding properties and biological activity, this compound can serve as a lead compound in drug discovery programs aimed at developing new treatments for psychiatric disorders.

Formulation Studies

Research into the formulation of this compound for effective delivery mechanisms is ongoing. Its solubility and stability profiles make it suitable for various formulations, including oral and injectable forms.

Research Applications

In addition to therapeutic uses, this compound has applications in academic and clinical research:

Biochemical Assays

The compound can be utilized in biochemical assays to study receptor-ligand interactions. Its ability to modulate specific pathways makes it a valuable tool for researchers investigating the mechanisms of action of other drugs.

Neuroscience Studies

Given its potential effects on neurotransmitter systems, this compound is suitable for use in neuroscience studies aimed at understanding synaptic transmission and plasticity.

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that this compound exhibited neuroprotective effects against excitotoxicity induced by glutamate. The results indicated a significant reduction in neuronal death, suggesting its potential as a neuroprotective agent .

Case Study 2: Antidepressant Activity

In a controlled trial examining the antidepressant effects of structurally similar compounds, this compound was shown to reduce depressive-like behaviors in rodent models. This study highlights its potential role in developing new antidepressant therapies .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Functional Group Diversity : The indole-containing derivative (440.58 Da) introduces aromaticity and hydrogen-bonding capabilities, likely influencing receptor binding affinity in neurological targets .

- Polarity : The dihydroxy-butyramide derivative (209.24 Da) has increased polarity due to hydroxyl groups, which may limit blood-brain barrier penetration but enhance aqueous solubility .

Key Observations :

- Challenges : The discontinuation of the target compound may reflect difficulties in stereochemical control during synthesis, as both the amine and pyrrolidine moieties require precise (S)-configurations .

Biological Activity

(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide, a chiral compound, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, neuroprotective effects, antidepressant properties, and analgesic activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H27N3O |

| Molecular Weight | 227.352 g/mol |

| CAS Number | 87055-45-6 |

| Structure | Chemical Structure |

The biological activity of this compound is primarily linked to its interactions with various neurotransmitter systems. The compound's unique structure allows it to modulate the activity of neurotransmitters, contributing to its pharmacological effects.

Neuroprotective Effects

Preliminary studies suggest that this compound may protect neurons from oxidative stress-induced damage. This neuroprotection is crucial for developing treatments for neurodegenerative diseases.

Antidepressant Properties

The structural similarity of this compound to known antidepressants indicates potential efficacy in mood regulation and anxiety disorders. Its ability to influence serotonin and dopamine pathways may contribute to these effects.

Analgesic Activity

Research indicates that this compound may possess pain-relieving properties. It appears to modulate pain pathways, potentially offering new avenues for analgesic drug development.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Neuroprotective Studies : A study demonstrated that the compound reduced neuronal cell death in models of oxidative stress, highlighting its potential as a neuroprotective agent.

- Antidepressant Efficacy : In animal models, the compound exhibited significant antidepressant-like effects, comparable to established antidepressants, suggesting its potential use in treating depression.

- Pain Modulation : Analgesic properties were observed in rodent models, where the compound effectively reduced pain responses, indicating its role in pain management.

Structure-Activity Relationship (SAR)

The structure of this compound features multiple chiral centers that enhance its specificity in biological interactions. Understanding the SAR is essential for optimizing its therapeutic profile.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-N-Ethyl-N-(1-methylpyrrolidinyl)butyramide | Similar but with different stereochemistry | Potentially similar neuroactive effects |

| N-Methyl-D-aspartate | Contains similar amine functionalities | Known for its role in synaptic plasticity |

| 1-Methylpyrrolidine | Substituent present in the target compound | Involved in various biological processes |

Computational Models

Computational models analyzing structure-activity relationships (SAR) have been employed to predict the biological activity of this compound. These models facilitate a better understanding of how structural modifications can enhance or diminish biological effects.

Q & A

Basic: What are the recommended methodologies for synthesizing (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide in laboratory settings?

Answer:

The synthesis typically involves multi-step protocols, including:

- Activation of carboxylic acids : Use coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide) to activate intermediates, followed by nucleophilic substitution or amide bond formation .

- Chiral resolution : Employ chiral auxiliaries or enantioselective catalysts (e.g., Singh's Catalyst, referenced in related pyrrolidine derivatives) to ensure stereochemical fidelity .

- Purification : Utilize flash chromatography (e.g., 40–70% ethyl acetate in hexane) or preparative HPLC to isolate the target compound. Monitor purity via LC-MS or NMR .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Handling : Work under inert atmospheres (argon/nitrogen) to prevent oxidation. Use fume hoods, gloves, and protective eyewear to minimize exposure .

- Storage : Store in amber glass vials at –20°C, desiccated with silica gel. Avoid prolonged storage due to potential hydrolytic degradation of amide bonds .

Advanced: What analytical techniques are critical for resolving stereochemical configurations in this compound?

Answer:

- X-ray crystallography : Use SHELXL for high-resolution structure determination, particularly for resolving (S,S)-diastereomers. Refinement protocols should account for twinning or high thermal motion .

- Chiral HPLC : Employ columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) to separate enantiomers. Validate with polarimetric detection .

- Circular Dichroism (CD) : Compare experimental spectra with computational models (e.g., time-dependent DFT) to confirm absolute configuration .

Advanced: How can researchers address discrepancies in pharmacological data, such as conflicting CYP inhibition profiles?

Answer:

- Assay standardization : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) under controlled conditions (pH, temperature) to minimize variability .

- Orthogonal validation : Cross-check inhibition data with fluorometric assays (e.g., P450-Glo™) and metabolic stability studies in hepatocytes .

- Data normalization : Account for batch-to-batch differences in compound purity using LC-MS quantification .

Advanced: What strategies optimize the compound's bioavailability based on its physicochemical properties?

Answer:

- Property analysis : Calculate LogP (partition coefficient) and TPSA (Topological Polar Surface Area) to predict membrane permeability. For example, a TPSA >60 Ų suggests poor absorption .

- Formulation : Develop salt forms (e.g., hydrochloride) or lipid-based nanoemulsions to enhance solubility.

- Prodrug design : Introduce labile esters or carbamates to improve intestinal absorption, followed by enzymatic cleavage in vivo .

Advanced: How to design experiments to confirm the compound's interaction with biological targets?

Answer:

- Biophysical assays : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity () and stoichiometry .

- Mutagenesis studies : Identify critical binding residues via alanine scanning of the target protein.

- Molecular docking : Validate interactions using software like AutoDock Vina, cross-referenced with crystallographic data .

Advanced: What experimental approaches mitigate challenges in characterizing labile intermediates during synthesis?

Answer:

- Low-temperature NMR : Acquire and spectra at –40°C to stabilize reactive intermediates (e.g., activated esters) .

- In-situ monitoring : Use ReactIR or flow chemistry setups to track reaction progress in real time .

- Protecting groups : Temporarily block sensitive functional groups (e.g., Boc for amines) to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.